molecular formula C9H12O2 B081373 2-Propylbenzene-1,3-diol CAS No. 13331-19-6

2-Propylbenzene-1,3-diol

Katalognummer B081373
CAS-Nummer: 13331-19-6
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: XDCMHOFEBFTMNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Propylbenzene-1,3-diol” is a chemical compound with the molecular formula C9H12O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Propylbenzene-1,3-diol” consists of a benzene ring with two hydroxyl groups (diol) and a propyl group attached to it . The InChI code for this compound is 1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Propylbenzene-1,3-diol” are not available, benzene derivatives typically undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

“2-Propylbenzene-1,3-diol” is a solid substance . It has a molecular weight of 152.19 . The boiling point is 280°C at 760 mmHg, and the melting point is between 101-103°C .

Wissenschaftliche Forschungsanwendungen

2. Biomedical Applications

Overview:

2PB’s properties make it relevant in biomedical research. Let’s explore its applications.

Summary:

Experimental Procedures:

Results:

These applications highlight the versatility of 2PB across different scientific domains. Researchers continue to explore its potential in various contexts . For further details, refer to the provided references .

Safety And Hazards

The safety information for “2-Propylbenzene-1,3-diol” indicates that it may be harmful if swallowed and enters airways . It can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name

2-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMHOFEBFTMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928072
Record name 2-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylbenzene-1,3-diol

CAS RN

68146-94-1, 13331-19-6
Record name 1,3-Benzenediol, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13331-19-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hyrochloride (150 g, 1.30 mol) were warmed to 180° C. After 7.5 hours, the reaction was cooled to 110° C. and 50 mL of H2O was added slowly. After the reaction cooled to room temperature, it was diluted with 100 mL of water and extracted several times with EtOAc. The EtOAc extract was washed once with 2N HCl and then dried over MgSO4. Filtration and solvent removal gave 38.5 g of an orange solid. The product was purified by recrystallization from dichloromethane providing 11.86 g (41%) of yellow crystals.
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4,-Dimethoxy-3-propylbenzene (7.2 g, 39.94 mmol) was dissolved in 50 ml methylene chloride and the solution was cooled to -70° C. then 87.0 ml of 1 M boron tribromide in methylene chloride was added over a period of 1 hour. The reaction mixture was stirred at -70° C. for 1 hour, then at room temperature for 2 hours. The reaction mixture was poured into 250 ml of ice water very slowly. This mixture was extracted 3 times with 100 ml methylene chloride. The extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under vacuum to give the product as a white solid (4.9 g, 81.7%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
81.7%

Synthesis routes and methods III

Procedure details

A 12 L round bottom flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet was charged with of sodium hydroxide (440 g, 11 moles) and 4.5 L of distilled water. Sodium borohydride (440 g, 11.6 moles) was added and the batch was held at 50° C. until all the solids dissolved. To the mixture there was added 2,4-dihydroxypropiophenone (440 g, 2.6 moles) resulting in a 10-15° C. exotherm and some hydrogen evolution. The batch was held at 80° C. for 90 minutes then cooled to 10-20° C. in an ice bath. Hydrogen evolution was observed during the 90 minute hold at 80° C. 1.9 kg of hydrochloric acid (37%) was added drop-wise (hydrogen evolution) bringing the batch to pH 6. The product was extracted into methylene chloride (5×500 mL). The methylene chloride was stripped off and replaced with toluene (2 L). The product was crystallized from toluene to give propyl resorcinol (261.5 g, 1.7 mol, 65% yield).
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.9 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylbenzene-1,3-diol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Propylbenzene-1,3-diol
Reactant of Route 3
Reactant of Route 3
2-Propylbenzene-1,3-diol
Reactant of Route 4
Reactant of Route 4
2-Propylbenzene-1,3-diol
Reactant of Route 5
Reactant of Route 5
2-Propylbenzene-1,3-diol
Reactant of Route 6
Reactant of Route 6
2-Propylbenzene-1,3-diol

Citations

For This Compound
2
Citations
EJ Perkins, JW Cramer, NA Farid, MG Gadberry… - Drug metabolism and …, 2003 - ASPET
Assessment of the pharmacokinetics of [ 14 C]2-[3-[3-[(5-ethyl-4′-fluoro-2-hydroxy[1,1′-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy-]benzoic acid ([ 14 C]LY293111), an …
Number of citations: 10 dmd.aspetjournals.org
小浦稔 - 2018 - toyaku.repo.nii.ac.jp
動脈硬化とは, 動脈にコレステロールや中性脂肪などが蓄積し, 閉塞または硬化することで血管本来の弾力性や柔軟性を失った状態をいう. このような状態が継続すると, 脳梗塞や脳卒中などの脳血管…
Number of citations: 4 toyaku.repo.nii.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.